Carbonyl Hydration Equilibrium: >500‑Fold Shift Relative to Methyl Ketone Analogue
The target compound, by virtue of its trifluoromethyl ketone group, exhibits a hydration‑dehydration equilibrium constant (Kd) in the range 0.0036–0.018 at 25 °C, measured for the parent α,α,α‑trifluoroacetophenone scaffold. In stark contrast, the hydration constant (Kh) of the methyl‑ketone analogue acetophenone is reported as 6.6 × 10⁻⁶. The 3‑nitro‑5‑CF₃ substituents on the aryl ring are expected to further withdraw electron density, shifting the equilibrium even more toward the hydrate form. Therefore, for the direct analogue 1‑[3‑nitro‑5‑(trifluoromethyl)phenyl]ethanone (CAS 39174‑87‑3), the hydrate population is effectively negligible, while the target compound exists predominantly as the gem‑diol in aqueous solution. [1] [2]
| Evidence Dimension | Hydration equilibrium constant (Kh / Kd) |
|---|---|
| Target Compound Data | Kd ≈ 0.0036–0.018 (25 °C, aqueous) for unsubstituted trifluoroacetophenone; expected equal or higher for 3‑nitro‑5‑CF₃‑substituted derivative |
| Comparator Or Baseline | Kh = 6.6 × 10⁻⁶ for acetophenone (methyl‑ketone analogue 39174‑87‑3 expected similar) |
| Quantified Difference | ~545‑ to 2700‑fold greater hydration equilibrium constant |
| Conditions | Aqueous solution, 25 °C; measured by UV‑visible spectroscopy, ¹⁹F NMR, and polarography (Scott & Zuman, 1976); acetophenone value from Sciencedirect compilation |
Why This Matters
A high hydrate population is critical for enzyme‑inhibition strategies that exploit tetrahedral transition‑state mimicry (e.g., serine hydrolases), and it directly affects aqueous solubility, formulation behaviour, and the choice of solvent system for downstream reactions.
- [1] W. J. Scott and P. Zuman. Hydration‑dehydration constants of α,α,α‑trifluoroacetophenone by spectral and electrochemical methods. J. Chem. Soc., Faraday Trans. 1, 1976, 72, 1192‑1200. View Source
- [2] Sciencedirect Topic Page: Equilibrium Constant – hydration constants of acetophenone (Kh = 6.6 × 10⁻⁶). View Source
